molecular formula C11H8Br2 B3281034 1-Bromo-8-(bromomethyl)naphthalene CAS No. 72758-17-9

1-Bromo-8-(bromomethyl)naphthalene

Cat. No. B3281034
CAS RN: 72758-17-9
M. Wt: 299.99 g/mol
InChI Key: RUGOMNXLAWWDCF-UHFFFAOYSA-N
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Description

“1-Bromo-8-(bromomethyl)naphthalene” is an organic compound that is employed as an intermediate for organic synthesis and pharmaceutical . It is also known as "Naphthalene, 1-bromo-" .


Synthesis Analysis

The synthesis of “this compound” involves several stages. In one method, 1,8-dibromonaphthalene reacts with methyllithium in tetrahydrofuran and diethyl ether at 0°C for 0.5 hours. This is followed by the addition of methyl iodide in tetrahydrofuran and diethyl ether at 0-25°C for 3 hours .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H9Br, and its molecular weight is 221.093 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“this compound” exhibits many reactions typical of aryl bromides. For instance, the bromide can be displaced by cyanide to give the nitrile . It also forms a Grignard reagent and organolithium compound .


Physical And Chemical Properties Analysis

“this compound” is a colorless liquid under normal conditions . It has a density of 1.418 g/mL at 25 °C . The boiling point is between 132-135 °C at 12 mm and 145-148 °C at 20 mm .

Safety and Hazards

When handling “1-Bromo-8-(bromomethyl)naphthalene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The future directions of “1-Bromo-8-(bromomethyl)naphthalene” could involve its use in selective sensing of Cu (II) at ngml -1 levels . It could also be used as a precursor to various substituted derivatives of naphthalene .

properties

IUPAC Name

1-bromo-8-(bromomethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGOMNXLAWWDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CBr)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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